

Technical Guide: Synthesis and Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 2-Methoxy-6-(3-nitrophenyl)pyridine |
| Cat. No.: | B578606 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and characterization of the target compound, **2-Methoxy-6-(3-nitrophenyl)pyridine**. The information is tailored for professionals in chemical research and drug development.

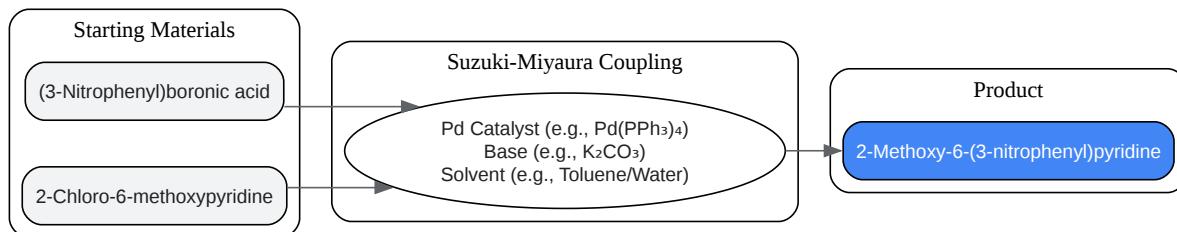
Introduction

2-Methoxy-6-(3-nitrophenyl)pyridine is a substituted pyridine derivative. Molecules containing both a methoxypyridine and a nitrophenyl moiety are of interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The synthesis of such biaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a robust and versatile approach to forming carbon-carbon bonds between aromatic rings.

This guide details a well-established Suzuki-Miyaura coupling protocol for the synthesis of **2-Methoxy-6-(3-nitrophenyl)pyridine** from commercially available starting materials. It also provides a summary of the characterization data for the reactants and predicted data for the final product based on analogous compounds.

Synthetic Pathway

The proposed synthesis of **2-Methoxy-6-(3-nitrophenyl)pyridine** is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-chloro-6-methoxypyridine and (3-nitrophenyl)boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

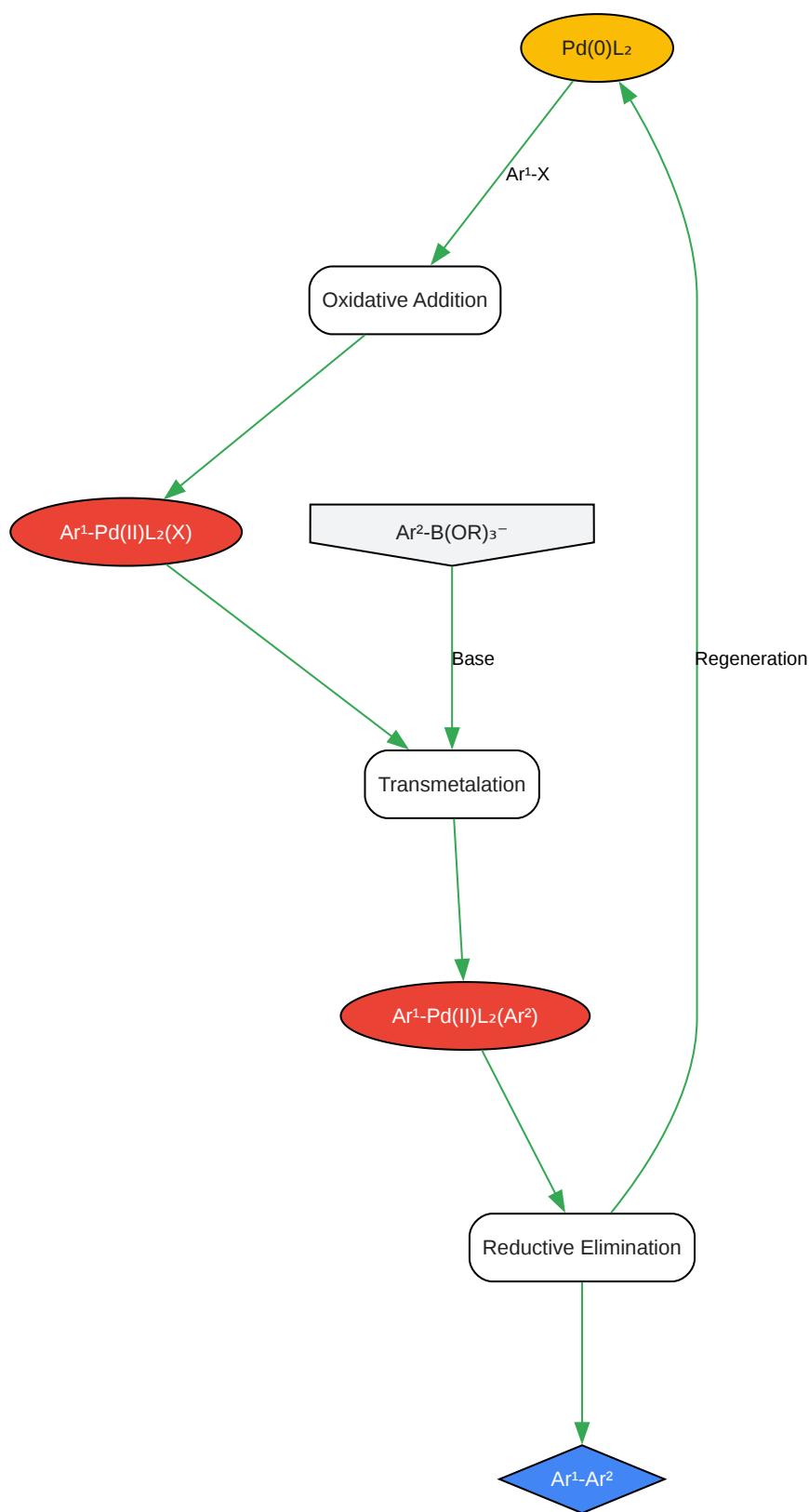


[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **2-Methoxy-6-(3-nitrophenyl)pyridine**.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.

[Click to download full resolution via product page](#)**Figure 2:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise stated.

Solvents for the reaction should be degassed prior to use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methoxypyridine (1.0 eq.), (3-nitrophenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
- The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
- Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).
- To this suspension, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.).
- Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-Methoxy-6-(3-nitrophenyl)pyridine**.

Data Presentation

Characterization of Starting Materials

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) |
|-----------------------------|--|--------------------------|---|--------------------|--------------------|
| 2-Chloro-6-methoxypyridine | C ₆ H ₆ ClNO | 143.57 | Colorless to pale yellow liquid | N/A | 185-186 |
| (3-Nitrophenyl)boronic acid | C ₆ H ₆ BNO ₄ | 166.93 | White to pale yellow crystalline powder | 282-287 | N/A |

Predicted Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine

Note: As direct experimental data for the target compound is not readily available in the searched literature, the following characterization data is predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value/Characteristics |
|------------------------|--|
| Molecular Formula | $C_{12}H_{10}N_2O_3$ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Expected to be a solid at room temperature, likely a pale yellow or off-white powder. |
| Melting Point | Estimated to be in the range of 100-150 °C, based on related 2-aryl-6-methoxypyridines. |
| ¹ H NMR | Pyridine Ring Protons: Three signals expected in the aromatic region (δ 6.5-8.0 ppm). A doublet around δ 6.7-7.0 ppm (H-3 or H-5), a triplet around δ 7.6-7.8 ppm (H-4), and another doublet around δ 7.0-7.4 ppm (H-5 or H-3). Nitrophenyl Ring Protons: Four signals expected in the aromatic region (δ 7.5-8.8 ppm). A triplet around δ 7.6 ppm, a doublet of doublets around δ 8.2 ppm, another doublet of doublets around δ 8.4 ppm, and a triplet (or a narrow multiplet) around δ 8.8 ppm. Methoxy Protons: A singlet at approximately δ 4.0 ppm. |
| ¹³ C NMR | Pyridine Ring Carbons: Six signals expected. The carbon bearing the methoxy group (C-2) and the carbon attached to the nitrophenyl group (C-6) would appear at lower field (δ ~160-165 ppm). The other pyridine carbons would appear in the range of δ 105-140 ppm. Nitrophenyl Ring Carbons: Six signals expected in the aromatic region (δ ~120-150 ppm), with the carbon bearing the nitro group appearing at a characteristic downfield shift. Methoxy Carbon: A signal around δ 54-56 ppm. |
| Mass Spectrometry (EI) | Molecular Ion (M^+): m/z = 230. Key Fragmentation: Loss of the methoxy group (-OCH ₃ , m/z = 199), loss of the nitro group (-NO ₂ , |

m/z = 184), and fragmentation of the pyridine and phenyl rings.

FTIR

C-O-C stretch (methoxy): ~1250-1000 cm⁻¹. N-O stretch (nitro): Strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹. C=N and C=C stretch (aromatic rings): ~1600-1450 cm⁻¹. C-H stretch (aromatic): ~3100-3000 cm⁻¹. C-H stretch (methoxy): ~2950-2850 cm⁻¹.

Conclusion

This technical guide outlines a practical and efficient synthetic strategy for the preparation of **2-Methoxy-6-(3-nitrophenyl)pyridine** using a Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol, along with the tabulated data for starting materials and predicted data for the product, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed workflow and catalytic cycle diagrams offer a clear visual representation of the chemical process. Further experimental validation of the predicted characterization data is recommended for full structural elucidation.

- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578606#2-methoxy-6-3-nitrophenyl-pyridine-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com